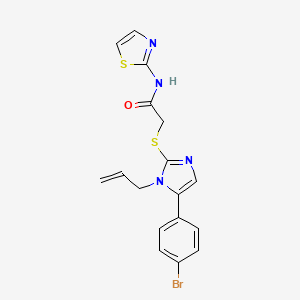![molecular formula C28H28N4O7 B2589017 5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide CAS No. 866346-01-2](/img/no-structure.png)
5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A significant application of this compound is in antitumor research. Studies have shown that similar quinazolinone analogues possess potent antitumor activity. For example, a study by Al-Suwaidan et al. (2016) demonstrated that certain quinazolinone derivatives exhibit broad spectrum antitumor activity, with potency higher than the positive control 5-FU. This indicates the potential of such compounds in cancer therapy.
Pro-Drug System for Anticancer Drugs
Another application is in the development of pro-drugs for cancer treatment. Berry et al. (1997) described how 5-substituted isoquinolin-1-ones, related to the queried compound, can be utilized as pro-drugs. Their bioreductive activation can trigger the release of parent drugs in hypoxic solid tumors, indicating their potential in targeted cancer therapy (Berry et al., 1997).
Anti-Inflammatory Properties
Compounds structurally related to the queried chemical have been studied for their anti-inflammatory properties. A study by Prajapat & Talesara (2016) investigated benzimidazole and quinazoline derivatives for their anti-inflammatory activity, demonstrating significant effects compared to standard drugs.
Antimicrobial and Cytotoxic Potential
Quinazoline derivatives have also shown promise in antimicrobial and cytotoxic research. Devi et al. (2013) synthesized oxazolidinone analogues of chloroquinoline, which displayed inhibitory effects on cancer cell lines and microbial growth. This suggests the dual utility of such compounds in both cancer and infectious disease research.
Antioxidative and Anti-Diabetic Properties
A study on novel furanyl derivatives from red seaweed, closely related to the queried compound, revealed antioxidative and anti-diabetic properties. These compounds showed significant inhibitory activities towards enzymes involved in diabetes and exhibited antioxidative effects, indicating their potential in diabetes and oxidative stress-related conditions (Makkar & Chakraborty, 2018).
Eigenschaften
CAS-Nummer |
866346-01-2 |
|---|---|
Produktname |
5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
Molekularformel |
C28H28N4O7 |
Molekulargewicht |
532.553 |
IUPAC-Name |
5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C28H28N4O7/c33-25(29-17-20-6-5-13-37-20)9-3-4-12-31-27(35)21-7-1-2-8-22(21)32(28(31)36)18-26(34)30-19-10-11-23-24(16-19)39-15-14-38-23/h1-2,5-8,10-11,13,16H,3-4,9,12,14-15,17-18H2,(H,29,33)(H,30,34) |
InChI-Schlüssel |
MIEBVJISKYKPKB-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCCC(=O)NCC5=CC=CO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



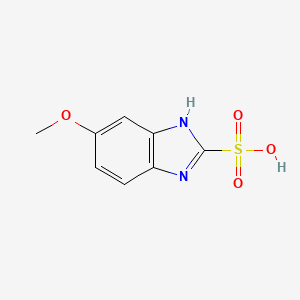
![2-[(chloroacetyl)amino]-N-phenylbenzamide](/img/structure/B2588935.png)

![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)
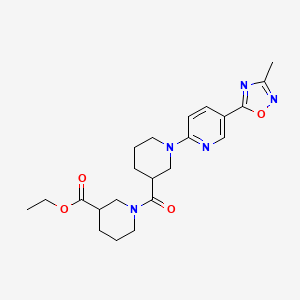
![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2588946.png)
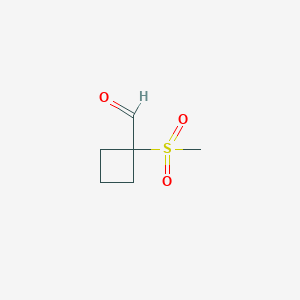
![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2588950.png)
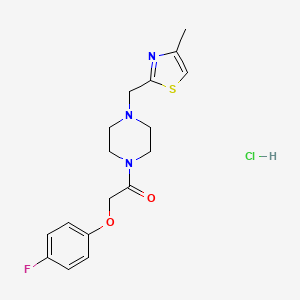
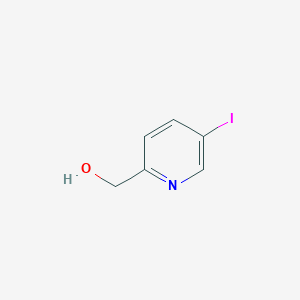
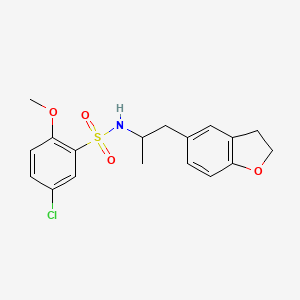
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone](/img/structure/B2588955.png)
